![molecular formula C13H11N3O3S B14327029 [(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid CAS No. 110128-64-8](/img/structure/B14327029.png)
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid is a heterocyclic compound that features an imidazoisoquinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route includes the condensation of appropriate diamines with carboxylic acids or their derivatives under oxidative conditions . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure regioselectivity and yield optimization .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazoisoquinoline core or the sulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid can be compared with other imidazoisoquinoline derivatives:
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]butyric acid: Contains a butyric acid group, offering different physicochemical properties.
[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]benzoic acid: Features a benzoic acid group, which may alter its biological activity and solubility.
Propiedades
Número CAS |
110128-64-8 |
|---|---|
Fórmula molecular |
C13H11N3O3S |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
2-[(5-methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C13H11N3O3S/c1-19-12-8-5-3-2-4-7(8)10-11(15-12)16-13(14-10)20-6-9(17)18/h2-5H,6H2,1H3,(H,17,18)(H,14,15,16) |
Clave InChI |
SSXUHRHUESUSSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C3=CC=CC=C31)NC(=N2)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

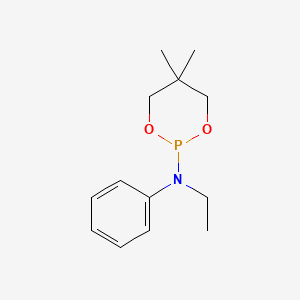
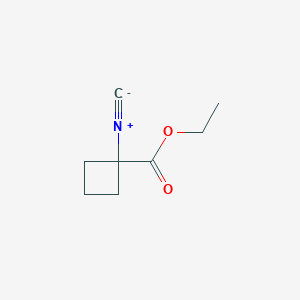

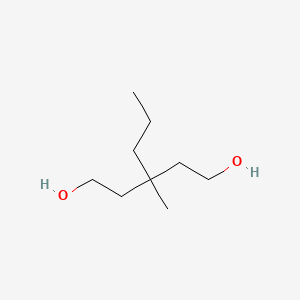
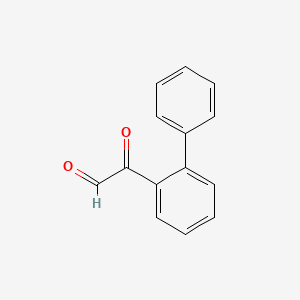
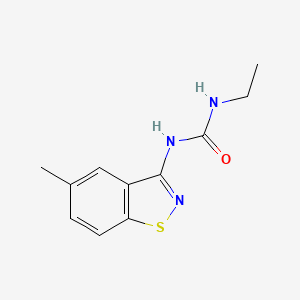


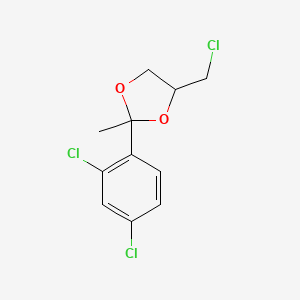

![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
